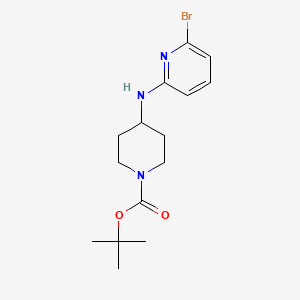

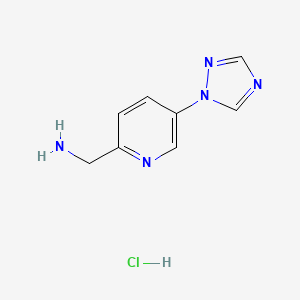

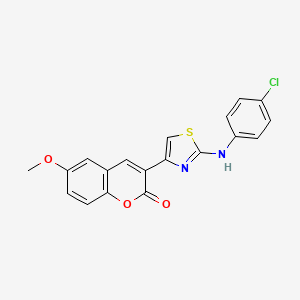

![molecular formula C18H19N5O4 B3006214 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid CAS No. 878423-55-3](/img/structure/B3006214.png)

2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

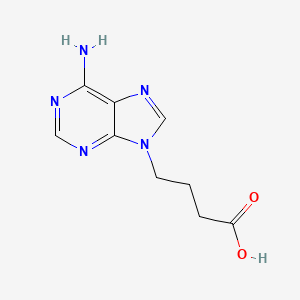

2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aldose Reductase Inhibitory Activity

A study by Ogawva et al. (1993) explored the synthesis of 2,4-dioxo-thienopyrimidin-1-acetic acids with a benzyl moiety at the N-3 position, which showed potent aldose reductase inhibitory activity. This is significant as aldose reductase inhibitors have applications in treating complications of diabetes (Ogawva et al., 1993).

Anticancer Activity

Hayallah (2017) reported on the synthesis of new purine-diones and pyridopyrimidine-diones with anticancer activity. These compounds, including olomoucine analogues, showed notable inhibition activity against the human breast cancer cell line MCF-7 (Hayallah, 2017).

Synthesis of Heterocyclic Systems

Tolkunov et al. (2013) synthesized various heterocyclic compounds including those derived from benzothienopyrimidine, which are relevant for developing new pharmaceuticals (Tolkunov et al., 2013).

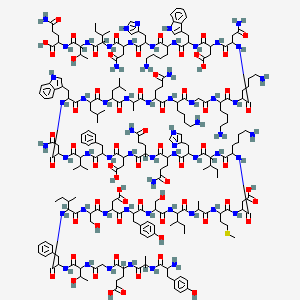

Peptide Nucleic Acid Monomers

Research by Abdelbaky et al. (2019) optimized the synthesis of peptide nucleic acid (PNA) purine monomers, which are crucial for therapeutics and molecular diagnostic tools (Abdelbaky et al., 2019).

Thymidylate Synthase Inhibition

Taylor et al. (1992) synthesized a compound acting primarily on thymidylate synthase rather than purine synthesis, highlighting its potential as an antitumor agent (Taylor et al., 1992).

Other Applications

- Grivsky et al. (1980) synthesized a compound with significant activity against mammalian dihydrofolate reductase, indicating its potential as an antitumor agent (Grivsky et al., 1980).

- Nelsestuen (1979) conducted a study involving the condensation of purines and pyrimidines, contributing to the understanding of nucleoside synthesis (Nelsestuen, 1979).

Mecanismo De Acción

Mode of Action

The compound’s structure, particularly the presence of a purine-like ring, suggests that it might interact with its targets through hydrogen bonding or π-π stacking . The exact nature of these interactions and the resulting changes would depend on the specific target .

Biochemical Pathways

The specific biochemical pathways affected by the compound are not mentioned in the search results. Given the compound’s structure, it might be involved in pathways related to purine metabolism or signaling. The downstream effects would depend on the specific pathways and targets involved .

Result of Action

These effects would depend on the compound’s targets and the biochemical pathways it affects .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect these properties .

Propiedades

IUPAC Name |

2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4/c1-20-15-14(16(26)23(18(20)27)11-13(24)25)22-9-5-8-21(17(22)19-15)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGCMSUIHBIEJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCCN(C3=N2)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331271 |

Source

|

| Record name | 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

51.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203978 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

878423-55-3 |

Source

|

| Record name | 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3006135.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3006142.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3006144.png)

![N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide](/img/structure/B3006146.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B3006147.png)

![3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B3006152.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3006153.png)